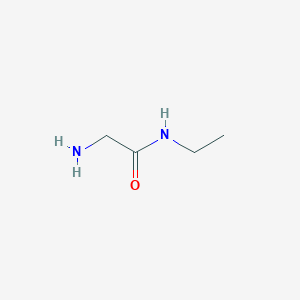

2-amino-N-ethylacetamide

Descripción

The exact mass of the compound 2-amino-N-ethylacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-amino-N-ethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-ethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-amino-N-ethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-2-6-4(7)3-5/h2-3,5H2,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQZFSUBYDWVBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62029-79-2 |

Source

|

| Record name | N-Ethylglycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062029792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-amino-N-ethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLGLYCINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/812L8B539W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-N-ethylacetamide: Synthesis, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of 2-amino-N-ethylacetamide, a versatile chemical entity with emerging significance in proteomics, drug discovery, and analytical sciences. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, chemical properties, and practical applications, supported by detailed experimental protocols and authoritative references.

Introduction and Chemical Profile

2-amino-N-ethylacetamide, also known as N-ethylglycinamide, is a primary amine and an acetamide derivative.[1] Its structure features a terminal amino group and an ethylamido group, rendering it a valuable building block in various chemical syntheses. The hydrochloride salt of this compound is also commonly used in research and development.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-amino-N-ethylacetamide is fundamental for its application in research. The following table summarizes its key properties.

| Property | Value | Source(s) |

| CAS Number | 62029-79-2 | [3][4] |

| Molecular Formula | C4H10N2O | [1][3][4] |

| Molecular Weight | 102.14 g/mol | [1][3][4] |

| IUPAC Name | 2-amino-N-ethylacetamide | [1] |

| Synonyms | N-ethylglycinamide, glycine ethylamide | [2] |

| Density | 0.980±0.06 g/cm³ (Predicted) | |

| Melting Point | 17-19 °C (decomposed) | |

| CAS Number (HCl salt) | 26595-78-8 | [2][5] |

| Molecular Formula (HCl salt) | C4H11ClN2O | [2][5] |

| Molecular Weight (HCl salt) | 138.59 g/mol | [5] |

Synthesis of 2-amino-N-ethylacetamide

The synthesis of 2-amino-N-ethylacetamide can be achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of a haloacetamide, such as 2-chloro-N-ethylacetamide or 2-bromo-N-ethylacetamide, with an amine. The following protocol is a representative example based on established methodologies for the synthesis of similar N-substituted aminoacetamides.[5][6]

Synthetic Pathway

The reaction proceeds via a nucleophilic attack of an amine on the electrophilic carbon of the haloacetamide, displacing the halide ion.

Caption: Synthetic pathway for 2-amino-N-ethylacetamide.

Detailed Experimental Protocol

Materials:

-

2-Chloro-N-ethylacetamide

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-N-ethylacetamide (1 equivalent) in ethanol (100 mL).

-

To this solution, add a significant excess of aqueous ammonia (e.g., 10-20 equivalents) dropwise at room temperature with vigorous stirring. The large excess of ammonia is crucial to minimize the formation of di- and tri-substituted byproducts.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol and excess ammonia under reduced pressure.

-

Dissolve the resulting residue in a minimal amount of water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-amino-N-ethylacetamide.

-

The crude product can be further purified by vacuum distillation or recrystallization, if necessary.

Note: This protocol is a general guideline and may require optimization based on the specific scale and desired purity of the final product.

Applications in Research and Development

2-amino-N-ethylacetamide's unique bifunctional nature makes it a valuable tool in several scientific domains.

Proteomics Research

The presence of a primary amine and an amide group allows for its use as a biochemical probe in proteomics.[3][4] It can be used for chemical labeling of proteins, facilitating their identification and quantification by mass spectrometry. The primary amine can react with various labeling reagents, while the overall structure of the molecule can influence the fragmentation patterns in mass spectrometry, aiding in peptide sequencing.

Drug Discovery and Medicinal Chemistry

While direct therapeutic applications of 2-amino-N-ethylacetamide are not extensively documented, its structural motif is present in various biologically active molecules. It can serve as a key intermediate in the synthesis of more complex pharmaceutical compounds. For instance, N'-substituted 2-aminoacetanilides are precursors to 1,4-benzodiazepin-2-ones, a class of compounds known for their anxiolytic, anticonvulsant, and muscle relaxant properties. Furthermore, analogues of N-[2-(alkylamino)ethyl]acetamides have been investigated for their potential anticancer and antileishmanial activities.

Analytical Chemistry

In analytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS/MS), isotopically labeled versions of 2-amino-N-ethylacetamide can be synthesized and used as internal standards for the quantification of structurally related analytes in complex biological matrices.

Safety and Handling

2-amino-N-ethylacetamide and its hydrochloride salt should be handled with care in a well-ventilated laboratory. The hydrochloride salt is classified as a skin, eye, and respiratory irritant.[5]

Hazard Statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Store in a tightly closed container in a dry and well-ventilated place.

Characterization and Analytical Methods

The identity and purity of synthesized 2-amino-N-ethylacetamide should be confirmed using standard analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure. The proton NMR spectrum is expected to show signals corresponding to the ethyl group, the methylene protons adjacent to the amino and carbonyl groups, and the amine and amide protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the primary amine and the amide, and the C=O stretch of the amide.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used for separation and identification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the analysis of 2-amino-N-ethylacetamide in complex mixtures, offering high sensitivity and selectivity.[3]

Logical Workflow for Application in Proteomics

The following diagram illustrates a general workflow for the application of 2-amino-N-ethylacetamide as a chemical labeling agent in a proteomics experiment.

Caption: General workflow for using 2-amino-N-ethylacetamide in proteomics.

Conclusion

2-amino-N-ethylacetamide is a chemical compound with significant potential in various scientific fields. Its straightforward synthesis and versatile chemical nature make it an attractive tool for researchers in proteomics, a valuable intermediate in medicinal chemistry, and a useful standard in analytical sciences. This guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, offering a solid foundation for its effective utilization in the laboratory. Further research into the applications of this compound and its derivatives is likely to uncover new and exciting opportunities in both basic and applied scientific research.

References

-

PubChem. 2-amino-N-ethylacetamide hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. 2-amino-N-ethylacetamide hydrochloride | C4H11ClN2O | CID 21257306. [Link]

-

IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

-

ChemBK. 2-Chloro-N-ethylacetamide. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

- Google Patents. Process for synthesis of N-acetylglycine.

-

ATB. N-Ethylacetamide | C4H9NO | MD Topology | NMR | X-Ray. [Link]

-

Quora. What is the multi-step synthesis of N-ethylacetamide, starting from chloroethane and ethanoyl?. [Link]

-

NIST. Acetamide, N-ethyl-. [Link]

-

Luxembourg Bio Technologies. Developments in peptide and amide synthesis. [Link]

-

RSC Publishing. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]

-

ResearchGate. Reaction of 1 with 2‐(diethylamino)pyridine and 2‐(ethylamino)pyridine... [Link]

- Google Patents. Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.

-

Open Access Pub. Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. [Link]

-

ResearchGate. The 1H NMR spectra of pure N-methylacetamide liquid. [Link]

-

ResearchGate. Reaction of N-ethylmaleimide with peptides and amino acids. [Link]

-

GSRS. N-ETHYLGLYCINAMIDE. [Link]

-

MDPI. Epimerisation in Peptide Synthesis. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

PubChem. 2-amino-N-ethyl-N-methylacetamide. [Link]

-

ResearchGate. N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 2-amino-N-ethylacetamide hydrochloride | C4H11ClN2O | CID 21257306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scbt.com [scbt.com]

- 5. irejournals.com [irejournals.com]

- 6. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Amino-N-ethylacetamide

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-amino-N-ethylacetamide, a versatile primary amine and amide-containing bifunctional molecule. With its unique structural features, this compound serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and practical insights into the utilization of this important chemical intermediate.

Introduction: A Bifunctional Building Block

2-Amino-N-ethylacetamide, also known as N-acetylethylenediamine, is an organic compound featuring both a primary amine and a secondary amide functional group. This dual functionality makes it a molecule of significant interest in synthetic chemistry. The primary amine offers a nucleophilic site for a wide range of chemical transformations, while the amide group provides structural rigidity and hydrogen bonding capabilities. This unique combination allows for its incorporation into more complex molecular architectures, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of these two functional groups allows for selective reactions, a key consideration in multi-step synthetic pathways.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 2-amino-N-ethylacetamide is essential for its effective use in research and development.

Physicochemical Properties

The key physicochemical properties of 2-amino-N-ethylacetamide are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C4H10N2O | [2] |

| Molecular Weight | 102.14 g/mol | [2] |

| CAS Number | 62029-79-2 | [2] |

| Appearance | White to yellow crystalline solid or solidified mass | [3] |

| Melting Point | 50 °C | [3] |

| Boiling Point | 128 °C at 3 mmHg | [3] |

| Density | 1.066 g/mL at 25 °C | [3] |

| Flash Point | >110 °C | [4] |

| Solubility | Soluble in water; slightly soluble in DMSO and Methanol | [1][5] |

| pKa | 15.97 (Predicted) | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and characterization of 2-amino-N-ethylacetamide.

The ¹H NMR spectrum of N-acetylethylenediamine provides distinct signals for the protons in its structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

| 3.24 | t | 2H | -CH₂-NH-C(O)- | [6] |

| 2.89 | t | 2H | -CH₂-NH₂ | [6] |

| 1.88 | s | 3H | -C(O)-CH₃ | [6] |

Note: Spectrum acquired in D₂O. Chemical shifts may vary depending on the solvent used.

The IR spectrum reveals the presence of the key functional groups.[7]

| Wavenumber (cm⁻¹) | Description |

| ~3350-3250 | N-H stretching (primary amine and secondary amide) |

| ~2950-2850 | C-H stretching (aliphatic) |

| ~1640 | C=O stretching (amide I band) |

| ~1550 | N-H bending (amide II band) |

Electron ionization mass spectrometry (EI-MS) of 2-amino-N-ethylacetamide would be expected to show a molecular ion peak (M⁺) at m/z = 102, corresponding to its molecular weight.[7] Common fragmentation patterns would involve the loss of the acetamide group or cleavage adjacent to the amine functionalities.

Synthesis and Purification

The synthesis of 2-amino-N-ethylacetamide is typically achieved through the selective mono-N-acetylation of ethylenediamine. This presents a classic challenge in organic synthesis: achieving mono-functionalization of a symmetric difunctional starting material.

Synthetic Strategy: Selective N-Acetylation

The most common and practical approach involves the reaction of ethylenediamine with an acetylating agent such as acetic anhydride or ethyl acetate.[2][6] The key to maximizing the yield of the desired mono-acetylated product is to control the stoichiometry of the reactants and the reaction conditions to disfavor the formation of the di-acetylated byproduct.

Caption: Synthetic pathway for 2-amino-N-ethylacetamide.

Experimental Protocol: Synthesis via Ethyl Acetate

This protocol is adapted from a literature procedure for the preparation of N-acetylethylenediamine.[2]

Materials:

-

Ethyl acetate

-

70% aqueous solution of ethylenediamine

Procedure:

-

In a suitable reaction vessel, combine ethyl acetate (6.0 moles) and a 70% aqueous solution of ethylenediamine (18.0 moles).

-

Allow the mixture to stand at room temperature for several days, until it becomes homogeneous.

-

Set up a distillation apparatus for vacuum distillation.

-

Distill the reaction mixture under reduced pressure. Collect the fraction boiling between 115-130 °C at 5 mm Hg.

-

Redistill the collected fraction, isolating the pure N-acetylethylenediamine boiling at 125-130 °C at 5 mm Hg.

Yield: Approximately 60%.

Purification

Purification of 2-amino-N-ethylacetamide is typically achieved by vacuum distillation, as described in the synthetic protocol.[2] For removal of residual starting materials or the di-acetylated byproduct, column chromatography on silica gel may also be employed. Recrystallization from a dioxane/ether mixture can be used for further purification of the solid material.[3]

Reactivity and Chemical Behavior

The reactivity of 2-amino-N-ethylacetamide is dictated by the interplay of its primary amine and secondary amide functionalities.

The Nucleophilic Primary Amine

The primary amine is the more reactive of the two nitrogen centers towards electrophiles. It readily undergoes reactions typical of primary amines, including:

-

Acylation: Further acylation to form the di-acetylated derivative is a common side reaction in its synthesis.[6]

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

The higher nucleophilicity of the primary amine compared to the amide nitrogen is due to the delocalization of the lone pair of electrons on the amide nitrogen into the adjacent carbonyl group, reducing its availability for nucleophilic attack.

The Amide Group

The amide group is significantly less reactive than the primary amine. It can undergo hydrolysis under strong acidic or basic conditions to yield ethylenediamine and acetic acid. The planarity of the amide bond imparts a degree of conformational rigidity to molecules incorporating this moiety.

Stability

2-amino-N-ethylacetamide is a stable compound under standard laboratory conditions.[4] However, it is incompatible with strong oxidizing agents and strong acids.[4] Upon intense heating, it can form explosive mixtures with air.[4]

Applications in Research and Drug Development

The bifunctional nature of 2-amino-N-ethylacetamide makes it a versatile building block in several areas of chemical research and development.

A Key Intermediate in Pharmaceutical Synthesis

N-substituted ethylenediamines are important structural motifs in a variety of biologically active compounds. 2-amino-N-ethylacetamide serves as a precursor to N-ethylethylenediamine, a crucial intermediate in the synthesis of several antibiotics.[8] The ability to introduce the N-ethylethylenediamine fragment through a stable and easily handled precursor like 2-amino-N-ethylacetamide is a significant advantage in multi-step synthetic campaigns. Its derivatives have also been investigated for their potential analgesic properties.

Caption: Role as a pharmaceutical intermediate.

Proteomics Research

2-amino-N-ethylacetamide is classified as a biochemical for proteomics research.[2] Its primary amine can be used to derivatize carboxyl groups on proteins, often in conjunction with a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This modification can be used to study protein structure and function.

Materials Science

The ability of 2-amino-N-ethylacetamide to participate in polymerization reactions through its primary amine makes it a candidate for the development of novel polymers and materials. The amide functionality can contribute to the material's properties through hydrogen bonding, influencing its thermal and mechanical stability.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-amino-N-ethylacetamide.

-

Hazards: It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[4]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Conclusion

2-Amino-N-ethylacetamide is a versatile and valuable bifunctional molecule with significant applications in organic synthesis. Its unique combination of a primary amine and a secondary amide allows for its use as a key building block in the development of pharmaceuticals and other complex organic molecules. A thorough understanding of its chemical properties, synthesis, and reactivity, as detailed in this guide, is crucial for its effective and safe utilization in the laboratory and in industrial processes.

References

-

Preparation of N-acetylethylenediamine. PrepChem.com. [Link]

-

N-Acetylethylenediamine. NIST WebBook. [Link]

- Synthesis method of N-ethyl ethylene diamine.

-

A practical experiment to teach students continuous flow and physico-chemical methods: acetylation of ethylene diamine in liquid. ResearchGate. [Link]

-

N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). MDPI. [Link]

-

A practical experiment to teach students continuous flow and physico-chemical methods: acetylation of ethylene diamine in liquid. ResearchGate. [Link]

-

Synthesis and analgesic activity of some acetamide derivatives. ResearchGate. [Link]

Sources

- 1. N-Acetylethylenediamine(1001-53-2) 1H NMR [m.chemicalbook.com]

- 2. ekwan.github.io [ekwan.github.io]

- 3. US4356321A - Production of N,N,N',N'-tetraacetylethylenediamine - Google Patents [patents.google.com]

- 4. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Acetylethylenediamine CAS#: 1001-53-2 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. N-Acetylethylenediamine [webbook.nist.gov]

- 8. CN102816071B - Synthesis method of N-ethyl ethylene diamine - Google Patents [patents.google.com]

Foreword: A Strategic Approach to N-Ethylglycinamide Synthesis

An In-depth Technical Guide to the Synthesis of 2-amino-N-ethylacetamide

2-amino-N-ethylacetamide, also known as N-ethylglycinamide or glycine ethylamide, is a fundamental building block in medicinal chemistry and proteomics research.[1][2] Its structure, featuring a primary amine and a secondary amide, presents a classic chemoselectivity challenge in synthesis. A successful synthesis must navigate the comparable nucleophilicity of the starting amine and the product amine, as well as the reactivity of the carboxylic acid precursor. This guide delineates a robust and widely adopted pathway for the synthesis of 2-amino-N-ethylacetamide, focusing on the principles of functional group protection, controlled amide bond formation, and final deprotection. We will explore the causality behind the chosen reagents and conditions, providing a framework that is both reliable and adaptable for research and development professionals.

Part 1: Retrosynthetic Analysis and Core Strategy

The primary challenge in constructing 2-amino-N-ethylacetamide is the formation of the amide bond between a glycine backbone and an ethylamine moiety without undesirable side reactions, such as self-polymerization of glycine or further reaction on the primary amine of the product. The most logical and field-proven strategy involves a three-stage approach:

-

Protection: Masking the nucleophilic primary amino group of glycine to render it inert during the subsequent amide coupling.

-

Coupling: Activating the carboxylic acid of the protected glycine and reacting it with ethylamine to form the desired amide linkage.

-

Deprotection: Removing the protecting group to reveal the primary amine of the target molecule.

This strategy ensures that the reaction proceeds with high fidelity and simplifies the purification of the final product.

Caption: Retrosynthetic analysis of 2-amino-N-ethylacetamide.

Part 2: The Boc-Protected Glycine Pathway: A Validated Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-amino-N-ethylacetamide hydrochloride, a common salt form of the final product.[3] The use of the tert-butyloxycarbonyl (Boc) group is highlighted due to its stability under coupling conditions and its facile removal under moderately acidic conditions, which are orthogonal to the conditions used for its installation.[4]

Step 1: Protection of the Glycine Amino Group

Principle: The primary amine of glycine is a potent nucleophile that can interfere with amide bond formation. Protecting it as a Boc-carbamate temporarily converts the amine into a less reactive functional group, preventing self-reaction and directing reactivity to the carboxylic acid.[5] This transformation is typically achieved by reacting glycine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Experimental Protocol: Synthesis of N-(tert-butoxycarbonyl)-glycine (Boc-Gly-OH)

-

Dissolution: Dissolve glycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide (NaOH) solution. The basic condition is crucial for deprotonating the glycine amino group, enhancing its nucleophilicity for the attack on (Boc)₂O.

-

Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane dropwise while maintaining the pH between 9.0 and 10.0 with the addition of 1 M NaOH as needed. The reaction is exothermic, and low-temperature addition helps control the reaction rate and prevent side reactions.

-

Stirring: Allow the reaction mixture to warm to room temperature and stir overnight to ensure complete reaction.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O and other nonpolar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M aqueous hydrochloric acid (HCl). This protonates the carboxylate, causing the Boc-Gly-OH product to precipitate as it is less soluble in acidic water.

-

Isolation: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-Gly-OH as a white solid.

Step 2: Amide Coupling with Ethylamine

Principle: With the amino group protected, the carboxylic acid of Boc-Gly-OH must be activated to react with the relatively weak nucleophile, ethylamine. Peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), are employed for this purpose.[1] EDC activates the carboxyl group by forming a highly reactive O-acylisourea intermediate, which is then converted by HOBt to an active ester. This ester readily undergoes nucleophilic acyl substitution by ethylamine to form the stable amide bond.

Experimental Protocol: Synthesis of tert-butyl (2-(ethylamino)-2-oxoethyl)carbamate (Boc-Gly-NHEt)

-

Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Boc-Gly-OH (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the HOBt active ester.

-

Amine Addition: Add ethylamine hydrochloride (1.1 eq) followed by a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise. The base is required to neutralize the hydrochloride salt and liberate the free ethylamine nucleophile.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure Boc-Gly-NHEt.

Step 3: Deprotection to Yield the Final Product

Principle: The final step involves the removal of the Boc protecting group. The Boc group is designed to be labile under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., dioxane or methanol) will protonate the carbamate and induce its cleavage, releasing the free amine, isobutylene, and carbon dioxide.[4]

Experimental Protocol: Synthesis of 2-amino-N-ethylacetamide hydrochloride

-

Dissolution: Dissolve the purified Boc-Gly-NHEt (1.0 eq) in a minimal amount of an appropriate solvent such as methanol or ethyl acetate.

-

Acid Treatment: Cool the solution to 0 °C and slowly add a 4 M solution of HCl in 1,4-dioxane (a significant excess, e.g., 5-10 eq).

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC. The product, being a hydrochloride salt, will often precipitate from the solution.

-

Isolation: If a precipitate forms, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid triturated with diethyl ether to induce precipitation and remove non-polar impurities.

-

Final Product: The resulting white solid is 2-amino-N-ethylacetamide hydrochloride.

Caption: Workflow for the synthesis of 2-amino-N-ethylacetamide HCl.

Part 3: Alternative Synthetic Considerations

While the protected glycine pathway is robust, other strategies exist, though they often present more significant challenges.

-

Amidation of Glycine Esters: One can start with a glycine ester, such as glycine ethyl ester hydrochloride.[6][7] The process would involve N-protection of the ester, followed by direct amidation with ethylamine. This amidation often requires heating and may be less efficient than using coupling agents, but it avoids the need to handle the free carboxylic acid.

-

Nucleophilic Substitution on Haloacetamides: A conceptually different route begins with 2-chloroacetyl chloride. This can be reacted with ethylamine to form 2-chloro-N-ethylacetamide. The subsequent step would be a nucleophilic substitution of the chloride with an amine source, such as ammonia. This route is often plagued by side reactions, including the potential for the product's primary amine to react with the starting chloroacetamide, leading to oligomerization.

Part 4: Product Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized 2-amino-N-ethylacetamide. Standard analytical methods include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to confirm the molecular weight.

Table 1: Physicochemical Properties of 2-amino-N-ethylacetamide and its Hydrochloride Salt

| Property | 2-amino-N-ethylacetamide | 2-amino-N-ethylacetamide HCl | Source(s) |

| CAS Number | 62029-79-2 | 26595-78-8 | [8][9],[3] |

| Molecular Formula | C₄H₁₀N₂O | C₄H₁₁ClN₂O | [2],[3] |

| Molecular Weight | 102.14 g/mol | 138.59 g/mol | [2],[3] |

| Appearance | Liquid or low-melting solid | White crystalline solid | [8] |

| Density | ~0.980 g/cm³ (Predicted) | Not available | [8] |

| Melting Point | 17-19 °C (decomp) | Not available | [8] |

Part 5: Safety and Handling

Reagents:

-

Boc-anhydride ((Boc)₂O): Irritant, handle in a well-ventilated fume hood.

-

EDC·HCl: Skin and eye irritant.

-

Ethylamine/Ethylamine HCl: Flammable, corrosive, and toxic. Handle with extreme care in a fume hood.

-

HCl in Dioxane/TFA: Highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

Product:

-

2-amino-N-ethylacetamide Hydrochloride: May cause skin, eye, and respiratory irritation.[3][8] Standard laboratory safety practices, including the use of gloves, lab coat, and eye protection, should be followed.

Part 6: Conclusion and Future Outlook

The synthesis of 2-amino-N-ethylacetamide via the N-Boc-glycine pathway represents a reliable and scalable method for obtaining this valuable chemical intermediate with high purity. The logic of protection, coupling, and deprotection is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. By understanding the causality behind each step—the necessity of protection to ensure chemoselectivity, the role of coupling agents in activating the carboxyl group, and the orthogonal nature of the deprotection step—researchers can confidently execute this synthesis and adapt it for the creation of more complex derivatives. For professionals in drug development, optimizing this pathway for large-scale production would involve exploring alternative coupling agents to minimize cost and waste, as well as developing efficient crystallization procedures for purification to avoid chromatography.

References

-

Quora. (2018). What is the multi-step synthesis of N-ethylacetamide, starting from chloroethane and ethanoyl?[Link]

- Google Patents. (CN102351733A). Method for preparing 2-amino-dimethyl acetamide hydrochloride.

-

PubChem. 2-amino-N-ethylacetamide hydrochloride.[Link]

-

Ayuk, E. L., Afoke, P. A., Aronimo, S. B., & Olowolafe, T. A. (2020). SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. International Journal of Research -GRANTHAALAYAH, 8(9), 368-382. [Link]

-

Organic Syntheses. glycine ethyl ester hydrochloride.[Link]

-

Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.[Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.[Link]

Sources

- 1. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. 2-amino-N-ethylacetamide hydrochloride | C4H11ClN2O | CID 21257306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. granthaalayahpublication.org [granthaalayahpublication.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. echemi.com [echemi.com]

- 9. a2bchem.com [a2bchem.com]

An In-depth Technical Guide to 2-amino-N-ethylacetamide (CAS No. 62029-79-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-amino-N-ethylacetamide, a versatile primary amine and amide-containing building block. With the CAS number 62029-79-2, this compound, also known as N-ethylglycinamide, serves as a valuable intermediate in synthetic organic chemistry and holds potential in the realms of drug discovery and proteomics. This document delves into its chemical properties, synthesis, safety considerations, and applications, offering a foundational resource for laboratory and research professionals.

Core Compound Identification and Properties

2-amino-N-ethylacetamide is a bifunctional molecule featuring a primary amine and an N-substituted amide. This unique combination of functional groups makes it a valuable synthon for the introduction of a glycinamide moiety in more complex molecular architectures.

Table 1: Physicochemical Properties of 2-amino-N-ethylacetamide [1]

| Property | Value |

| CAS Number | 62029-79-2 |

| Molecular Formula | C₄H₁₀N₂O |

| Molecular Weight | 102.14 g/mol |

| IUPAC Name | 2-amino-N-ethylacetamide |

| Synonyms | N-ethylglycinamide, Glycine ethylamide |

| Appearance | Predicted to be a liquid or low-melting solid |

| Boiling Point | Not definitively reported |

| Melting Point | 17-19 °C (decomposes) |

| Density | 0.980 ± 0.06 g/cm³ (Predicted) |

| pKa (Predicted) | Not available |

| LogP (Predicted) | -1.0 |

Synthesis of 2-amino-N-ethylacetamide

The synthesis of 2-amino-N-ethylacetamide can be approached through several synthetic routes. A common and logical pathway involves the amidation of a protected glycine derivative followed by deprotection. A plausible and efficient method is outlined below, based on established chemical principles for amide bond formation and amine synthesis.

Proposed Synthetic Pathway

A robust two-step synthesis can be envisioned starting from N-(tert-butoxycarbonyl)glycine (Boc-glycine) and ethylamine. The initial step involves the coupling of the carboxylic acid of Boc-glycine with ethylamine to form the corresponding amide. The second step is the removal of the Boc protecting group to yield the desired primary amine.

Caption: Proposed two-step synthesis of 2-amino-N-ethylacetamide.

Detailed Experimental Protocol

Step 1: Synthesis of N-(tert-butoxycarbonyl)-N'-ethylglycinamide

-

Reaction Setup: To a solution of N-(tert-butoxycarbonyl)glycine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl) (1.1 eq.) and an activator such as 1-Hydroxybenzotriazole (HOBt) (1.1 eq.).

-

Amine Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add ethylamine (1.2 eq.) to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Step 2: Deprotection to Yield 2-amino-N-ethylacetamide

-

Deprotection Reaction: Dissolve the purified N-(tert-butoxycarbonyl)-N'-ethylglycinamide from the previous step in an excess of a strong acid. A solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or a solution of HCl in an organic solvent (e.g., 4 M HCl in dioxane) is commonly used.

-

Reaction Monitoring: Stir the solution at room temperature for 1-4 hours. Monitor the removal of the Boc group by TLC.

-

Isolation: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride). To obtain the free base, the salt can be dissolved in a minimal amount of water and basified with a suitable base (e.g., NaOH or NaHCO₃) followed by extraction with an organic solvent.

-

Final Purification: Dry the organic extracts, filter, and concentrate to yield 2-amino-N-ethylacetamide. Further purification, if necessary, can be achieved by distillation or recrystallization. A patent for the synthesis of the hydrochloride salt of N-ethylglycinamide has been described, which can be adapted for this purpose.[1][2][3][4]

Spectroscopic Characterization

Table 2: Predicted and Reference Spectroscopic Data

| Technique | Expected Peaks/Signals for 2-amino-N-ethylacetamide (Predicted) | Reference Data for N-(2-aminoethyl)acetamide[1] |

| ¹H NMR | δ (ppm): ~1.1 (t, 3H, -CH₂CH₃ ), ~2.0 (s, 3H, -C(O)CH₃ ), ~3.2 (q, 2H, -CH₂ CH₃), ~3.4 (s, 2H, -CH₂ NH₂) | δ (ppm) in CDCl₃: 1.96 (s, 3H), 2.76 (t, 2H), 3.28 (q, 2H) |

| ¹³C NMR | δ (ppm): ~14 (-CH₂CH₃ ), ~23 (-C(O)CH₃ ), ~35 (-CH₂ CH₃), ~43 (-CH₂ NH₂), ~170 (-C (O)NH-) | δ (ppm) in CDCl₃: 23.1, 41.8, 42.0, 170.8 |

| IR (cm⁻¹) | ~3300-3400 (N-H stretch, primary amine), ~1640 (C=O stretch, amide I), ~1550 (N-H bend, amide II) | Neat: 3350, 3280, 2930, 1640, 1560 cm⁻¹ |

| Mass Spec (EI) | M⁺ at m/z 102. Expected fragments from loss of -CH₃, -C₂H₅, -NH₂, -COCH₃ | m/z (%): 102 (M⁺), 87, 73, 58, 44, 43 |

Applications in Research and Development

Role in Drug Discovery

The glycinamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. 2-amino-N-ethylacetamide provides a versatile entry point for the synthesis of novel glycinamide derivatives. The primary amine can be readily functionalized to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

-

Scaffold for Bioactive Molecules: Glycinamide derivatives have been investigated for a range of therapeutic targets, including enzymes and receptors. For instance, they have been explored as inhibitors of Vascular Adhesion Protein-1 (VAP-1), which is implicated in inflammatory diseases. The ability to modify the substituents on the amine and amide nitrogens allows for fine-tuning of the pharmacological properties of the resulting molecules.[5]

-

Prodrug Strategies: The primary amine of 2-amino-N-ethylacetamide can be used to attach it to a parent drug molecule, potentially improving its pharmacokinetic properties such as solubility or membrane permeability.

Caption: Role of 2-amino-N-ethylacetamide in drug discovery workflow.

Potential in Proteomics

As a biochemical for research, 2-amino-N-ethylacetamide and its derivatives have potential applications in the field of proteomics. The primary amine serves as a reactive handle for conjugation to other molecules.

-

Isotopic Labeling: While not explicitly documented for this specific compound, its structure lends itself to the synthesis of isotopically labeled versions (e.g., containing ²H, ¹³C, or ¹⁵N). Such labeled reagents can be used in quantitative proteomics workflows, such as stable isotope labeling with amino acids in cell culture (SILAC) or as chemical tagging reagents for mass spectrometry-based quantification. The amine can be reacted with proteins or peptides, introducing a mass tag that allows for the relative quantification of protein abundance between different samples.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-amino-N-ethylacetamide.

-

Hazard Identification: Based on available data for similar compounds, 2-amino-N-ethylacetamide is expected to be an irritant to the skin, eyes, and respiratory system.

-

GHS Classification (Predicted):

-

Skin corrosion/irritation (Category 2)

-

Serious eye damage/eye irritation (Category 2A)

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation

-

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of vapors or dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

Conclusion

2-amino-N-ethylacetamide (CAS No. 62029-79-2) is a valuable and versatile chemical building block with significant potential for researchers in synthetic chemistry, drug discovery, and proteomics. Its bifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular libraries. While detailed, peer-reviewed literature specifically on this compound is somewhat limited, its properties and reactivity can be reliably inferred from closely related analogs and general chemical principles. This guide provides a solid foundation for the safe and effective use of 2-amino-N-ethylacetamide in a research and development setting.

References

-

PubChem. N-(2-aminoethyl)acetamide. National Center for Biotechnology Information. [Link]

-

PubChem. Deslorelin. National Center for Biotechnology Information. [Link]

-

New Drug Approvals. MK 2048 an HIV integrase inhibitor from Merck. [Link]

-

All About Drugs. April 2014 – Page 3. [Link]

-

All About Drugs. Uncategorized – Page 58. [Link]

Sources

2-amino-N-ethylacetamide molecular weight

An In-Depth Technical Guide to 2-amino-N-ethylacetamide: Properties, Synthesis, Analysis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 2-amino-N-ethylacetamide, a molecule of significant interest in biochemical research and pharmaceutical development. Known chemically as N-ethylglycinamide, this compound serves as a crucial reference standard and a versatile building block. This document, intended for researchers, scientists, and drug development professionals, delineates the fundamental physicochemical properties of 2-amino-N-ethylacetamide and its common hydrochloride salt. We offer expert insights into a plausible synthetic pathway and present detailed, field-proven protocols for its analytical quantification using modern chromatographic techniques. Furthermore, this guide explores its primary applications, emphasizing its role in regulated quality control environments and proteomics research, and concludes with essential safety and handling protocols to ensure its proper use in a laboratory setting.

Physicochemical Properties and Identification

2-amino-N-ethylacetamide is a primary amide derivative of glycine, featuring an ethyl group substitution on the amide nitrogen. It is most frequently handled in its free base form or as a more stable hydrochloride salt. The presence of the primary amine and amide functionalities makes it a polar, hydrophilic molecule. Understanding its core properties is the first step in its effective application.

The molecular weight of the free base, with the chemical formula C4H10N2O, is 102.14 g/mol .[1] The hydrochloride salt (C4H11ClN2O) has a molecular weight of 138.59 g/mol .[2][3] This distinction is critical for stoichiometric calculations in both synthesis and analytical standard preparation.

Table 1: Key Physicochemical and Identification Data

| Property | 2-amino-N-ethylacetamide (Free Base) | 2-amino-N-ethylacetamide HCl (Salt) | Source(s) |

| Molecular Formula | C₄H₁₀N₂O | C₄H₁₁ClN₂O | [1][4] |

| Molecular Weight | 102.14 g/mol | 138.59 g/mol | [1][2][3] |

| CAS Number | 62029-79-2 | 26595-78-8 | [1][4] |

| Synonyms | N-ethylglycinamide, Glycine ethylamide | Glycine ethylamide hydrochloride | [2] |

| Predicted Density | ~0.980 g/cm³ | Not available | [4] |

| Polar Surface Area | 55.1 Ų | 55.1 Ų | [4] |

| Predicted XLogP3 | -1 | Not available | [4] |

Synthesis and Manufacturing Insights

The synthesis of N-substituted amides like 2-amino-N-ethylacetamide is typically achieved via a nucleophilic acyl substitution mechanism. A robust and common strategy involves the acylation of a primary amine with an activated carboxylic acid derivative, such as an acyl chloride. This approach ensures a high-yield, irreversible reaction.

The causality for a two-step approach is rooted in controlling selectivity. To construct 2-amino-N-ethylacetamide, one could logically start with ethylamine and a glycine equivalent where the amino group is protected. A more direct and industrially relevant pathway, however, involves the reaction of ethylamine with an activated halo-acetamide, followed by amination.

The proposed workflow begins with the reaction of ethylamine with chloroacetyl chloride. Ethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by a subsequent nucleophilic substitution where the chlorine is displaced by an amino group, typically from ammonia, to yield the final product.

Caption: Proposed two-step synthesis of 2-amino-N-ethylacetamide.

Experimental Protocol: Synthesis of 2-amino-N-ethylacetamide

-

Step 1: Synthesis of 2-chloro-N-ethylacetamide. In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve ethylamine (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (N₂). Cool the solution to 0°C in an ice bath.

-

Add chloroacetyl chloride (1.0 eq) dropwise to the cooled solution. The addition rate is controlled to maintain the temperature below 10°C. Causality: This slow addition prevents runaway exothermic reactions and minimizes side-product formation.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-chloro-N-ethylacetamide.

-

Step 2: Amination. Transfer the crude intermediate to a sealed pressure vessel. Add a large excess of ethanolic ammonia. Causality: Using a large excess of the nucleophile (ammonia) minimizes the formation of di- and tri-alkylated byproducts, ensuring the reaction favors the primary amine product.[5]

-

Heat the vessel to 80-100°C for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, vent the vessel carefully. Remove the solvent under reduced pressure.

-

Purify the resulting crude 2-amino-N-ethylacetamide by column chromatography or distillation to yield the final product.

Analytical Methodologies for Quantification

Accurate quantification of 2-amino-N-ethylacetamide is essential for its use as a reference standard and in pharmacokinetic studies. Due to its polar nature and lack of a strong chromophore, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for its high sensitivity and specificity.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative but often requires derivatization to increase the analyte's volatility and thermal stability.[6][7]

The following workflow and protocol are designed as a self-validating system, incorporating an internal standard from the outset to control for variability during sample processing and injection.

Sources

- 1. scbt.com [scbt.com]

- 2. 2-amino-N-ethylacetamide hydrochloride | C4H11ClN2O | CID 21257306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Prepared by a Senior Application Scientist

An In-Depth Technical Guide to the Structure, Properties, and Synthesis of 2-amino-N-ethylacetamide

This guide provides a comprehensive technical overview of 2-amino-N-ethylacetamide, also known as N-ethylglycinamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental structure, physicochemical properties, spectroscopic signature, synthesis, and applications, grounding all claims in authoritative data.

Core Chemical Identity and Physicochemical Properties

2-amino-N-ethylacetamide is a derivative of the simplest amino acid, glycine. Structurally, it is a primary amine and a secondary amide. This bifunctional nature dictates its chemical behavior and utility as a building block in organic synthesis. The terminal primary amine offers a site for nucleophilic attack, while the amide group provides structural rigidity and hydrogen bonding capabilities.

The compound is commonly identified by its CAS Number: 62029-79-2.[1][2] Its hydrochloride salt form (CAS: 26595-78-8) is also frequently used in laboratory settings to improve stability and handling.[3][4]

Table 1: Key Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-N-ethylacetamide | [3] |

| Synonyms | N-ethylglycinamide, Glycine ethylamide | [1][5] |

| CAS Number | 62029-79-2 | [1][2] |

| Molecular Formula | C₄H₁₀N₂O | [1][2] |

| Molecular Weight | 102.14 g/mol | [1][2] |

| Density | 0.980±0.06 g/cm³ (Predicted) | [1] |

| Melting Point | 17-19 °C (decomposes) | [1] |

| XLogP3 | -1 | [1] |

| PSA (Polar Surface Area) | 55.1 Ų | [1] |

| InChIKey | QCQZFSUBYDWVBG-UHFFFAOYSA-N | [1] |

Structural Elucidation and Visualization

The structure of 2-amino-N-ethylacetamide features a central acetamide backbone with a primary amino group at the alpha-carbon and an ethyl substituent on the amide nitrogen.

Caption: Molecular structure of 2-amino-N-ethylacetamide with key functional groups.

Predicted Spectroscopic Signature for Structural Verification

While raw spectral data requires experimental acquisition, the structure of 2-amino-N-ethylacetamide allows for the confident prediction of its key spectroscopic features. These predictions are essential for scientists to verify the identity and purity of the compound during synthesis and analysis.

¹H NMR Spectroscopy

-

Primary Amine (H₂N-): A broad singlet, typically in the 1.5-3.0 ppm range, corresponding to two protons. Its chemical shift is highly dependent on solvent and concentration.

-

Methylene (-CH₂-CO): A singlet at ~3.2-3.4 ppm, integrating to two protons. It appears as a singlet because there are no adjacent protons.

-

Amide (-NH-): A triplet, typically in the 7.5-8.5 ppm range, integrating to one proton. The splitting is due to coupling with the adjacent CH₂ group of the ethyl substituent.

-

Ethyl Methylene (-CH₂-CH₃): A quartet at ~3.2-3.3 ppm, integrating to two protons, arising from coupling with the methyl group protons.

-

Ethyl Methyl (-CH₃): A triplet at ~1.1-1.2 ppm, integrating to three protons, due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy

The structure should exhibit four distinct carbon signals:

-

C=O (Amide Carbonyl): ~170-175 ppm.

-

H₂N-CH₂-: ~40-45 ppm.

-

-NH-CH₂-CH₃: ~35-40 ppm.

-

-CH₃: ~14-16 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretch (Primary Amine): Two characteristic sharp-to-medium peaks around 3350 and 3280 cm⁻¹, corresponding to asymmetric and symmetric stretching, respectively.[6]

-

N-H Stretch (Secondary Amide): A single, sharp peak around 3300 cm⁻¹.

-

C=O Stretch (Amide I Band): A strong, sharp absorption band around 1650 cm⁻¹.

-

N-H Bend (Amide II Band): A medium-to-strong absorption around 1550 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum would show a molecular ion peak at m/z = 102.1.

-

Key Fragments: Common fragmentation patterns would include the loss of the ethyl group, cleavage of the amide bond, and other characteristic fragment ions that can be used to confirm the connectivity.

Synthesis and Reactivity

A common and logical laboratory-scale synthesis of 2-amino-N-ethylacetamide involves a nucleophilic acyl substitution reaction. The process begins with a protected form of glycine, such as N-Boc-glycine or chloroacetyl chloride, which is then coupled with ethylamine.

Experimental Protocol: Two-Step Synthesis

This protocol describes a robust method starting from chloroacetyl chloride and ethylamine, followed by amination.

Step 1: Synthesis of 2-chloro-N-ethylacetamide

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath.

-

Reagents: Dissolve ethylamine in a suitable aprotic solvent (e.g., dichloromethane).

-

Reaction: Slowly add chloroacetyl chloride to the chilled ethylamine solution. The reaction is exothermic and produces hydrogen chloride, which will react with excess ethylamine to form ethylammonium chloride.

-

Workup: After the addition is complete, allow the mixture to warm to room temperature. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-chloro-N-ethylacetamide.

Step 2: Amination to form 2-amino-N-ethylacetamide

-

Setup: Dissolve the crude 2-chloro-N-ethylacetamide from Step 1 in a polar solvent like ethanol in a sealed reaction vessel.

-

Reaction: Add a large excess of aqueous ammonia. Heat the mixture to drive the Sₙ2 reaction, where ammonia displaces the chloride ion.

-

Purification: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture. The final product, 2-amino-N-ethylacetamide, can be purified from the reaction mixture by distillation or column chromatography.

Caption: General workflow for the synthesis of 2-amino-N-ethylacetamide.

Applications in Research and Development

2-amino-N-ethylacetamide serves multiple roles in the scientific field:

-

Biochemical Research: It is used as a biochemical for research in proteomics.[2]

-

Reference Standard: The hydrochloride salt is supplied as a high-quality reference standard for analytical method development, validation, and quality control applications, particularly in the pharmaceutical industry.[4]

-

Synthetic Building Block: As a derivative of glycine, it is a valuable intermediate for constructing more complex molecules, including pharmaceutical agents and peptidomimetics. Its two distinct nucleophilic sites (the primary amine and the amide nitrogen after deprotonation) allow for selective functionalization.

Safety and Handling

Based on GHS classifications, 2-amino-N-ethylacetamide and its hydrochloride salt are considered hazardous.[3]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3]

-

Precautions for Safe Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]

-

Avoid breathing dust, fumes, or vapors.[1]

-

Wash hands thoroughly after handling.[1]

-

Take off contaminated clothing and wash it before reuse.[1]

-

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

-

Conclusion

2-amino-N-ethylacetamide is a structurally simple yet chemically significant molecule. Its identity is well-defined by its core functional groups—a primary amine and a secondary amide—which govern its physicochemical properties, reactivity, and spectroscopic characteristics. A firm understanding of its structure, synthesis, and handling is crucial for its effective and safe use as a versatile tool in chemical synthesis, proteomics, and pharmaceutical analysis.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21257306, 2-amino-N-ethylacetamide hydrochloride. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4961971, N-Ethylglycinamide. PubChem. Retrieved from [Link]

-

Clark, J. (2015). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

Sources

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Safety of 2-amino-N-ethylacetamide

This guide provides a comprehensive safety overview of 2-amino-N-ethylacetamide (CAS No. 62029-79-2), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from available safety data sheets and chemical databases to ensure a high degree of technical accuracy and practical utility in a laboratory setting.

Chemical Identity and Properties

2-amino-N-ethylacetamide, with the molecular formula C4H10N2O, is a chemical intermediate that requires careful handling due to its potential hazards.[1] Understanding its physical and chemical properties is the first step in a robust safety assessment.

| Property | Value | Source |

| Molecular Formula | C4H10N2O | [2] |

| Molecular Weight | 102.135 g/mol | [2] |

| CAS Number | 62029-79-2 | [2] |

| Appearance | No data available | [3] |

| Density | 0.980 ± 0.06 g/cm³ (Predicted) | [2] |

| Melting Point | 17-19 °C (decomposed) | [2] |

| Boiling Point | No data available | [3] |

| Solubility | No data available | [3] |

| Flash Point | No data available | [3] |

Hazard Identification and GHS Classification

2-amino-N-ethylacetamide is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.[3]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |

GHS Label Elements

-

Pictogram:

-

Signal Word: Warning [3]

-

Hazard Statements:

-

Precautionary Statements: A comprehensive list of precautionary statements can be found in the detailed safety data sheets.[2][3]

First-Aid Measures: An Emergency Response Protocol

In the event of exposure, immediate and appropriate first-aid is crucial. The following protocol outlines the necessary steps.

Inhalation:

-

Move the victim to fresh air.

-

If breathing is difficult, administer oxygen.

-

If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[3]

Skin Contact:

-

Immediately flush the affected area with plenty of water.

-

Remove contaminated clothing and wash it before reuse.[2]

-

If skin irritation occurs, seek medical advice.[2]

Eye Contact:

-

Rinse cautiously with water for several minutes.

-

Remove contact lenses, if present and easy to do. Continue rinsing.

-

If eye irritation persists, get medical advice/attention.[4]

Ingestion:

-

Do NOT induce vomiting.

-

Rinse the mouth with water.

-

Call a poison control center or doctor immediately for treatment advice.[3]

Caption: A generalized workflow for first-aid response to chemical exposure.

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: No data is available on specific hazardous decomposition products.[3]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release:

-

Personal Precautions: Evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE).[3]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[3]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[3]

Handling, Storage, and Personal Protection

Proper handling and storage procedures are essential to minimize the risk of exposure.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[5]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

Personal Protective Equipment (PPE): The selection of appropriate PPE is critical for user safety.

Caption: Recommended Personal Protective Equipment for handling 2-amino-N-ethylacetamide.

Stability and Reactivity

While specific data on the stability and reactivity of 2-amino-N-ethylacetamide is limited, general principles for similar compounds should be followed.[3]

-

Reactivity: No specific reactivity data is available.[3]

-

Chemical Stability: Assumed to be stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.[3]

-

Conditions to Avoid: No specific conditions are known to be hazardous. However, avoiding high temperatures and ignition sources is prudent.

-

Incompatible Materials: Strong oxidizing agents.[5]

Toxicological Information

There is no specific toxicological data, such as LD50 or LC50 values, available for 2-amino-N-ethylacetamide in the provided search results.[3] The hazard assessment is based on the GHS classification, which indicates potential for skin, eye, and respiratory irritation.[3]

Ecological Information

No ecotoxicity data is available for 2-amino-N-ethylacetamide. It is crucial to prevent its release into the environment as its ecological impact is unknown.[3]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The disposal should be handled by a licensed professional waste disposal service.[3]

Conclusion

As a Senior Application Scientist, it is my recommendation that 2-amino-N-ethylacetamide be handled with the caution appropriate for a substance with known irritant properties. The lack of comprehensive toxicological and ecological data necessitates a conservative approach to safety, emphasizing exposure prevention through engineering controls, proper PPE, and adherence to safe laboratory practices.

References

-

PubChem. 2-amino-N-ethylacetamide hydrochloride. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: N-Ethylacetamide. (2024-10-23). [Link]

-

PubChem. 2-amino-N-ethyl-N-methylacetamide. [Link]

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-amino-N-ethylacetamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the hypothesized mechanism of action of 2-amino-N-ethylacetamide, a molecule with limited direct pharmacological data. Based on its structural analogy to other N-substituted glycinamides, we posit that 2-amino-N-ethylacetamide functions as a prodrug, undergoing metabolic conversion to glycine in the central nervous system. Consequently, its biological effects are likely mediated through the dual roles of glycine as a primary inhibitory neurotransmitter and a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors. This guide will dissect the proposed metabolic activation pathway, delve into the intricate downstream signaling of glycine receptors (GlyRs) and NMDA receptors, and present detailed experimental protocols to rigorously test this hypothesis.

Introduction to 2-amino-N-ethylacetamide: An Uncharacterized Molecule

2-amino-N-ethylacetamide, also known as N-ethylglycinamide, is a small organic molecule with the chemical formula C4H10N2O[1]. While its chemical properties are documented, its biological activity and mechanism of action remain largely unexplored in publicly available scientific literature. It is commercially available as a biochemical for research purposes, particularly in the field of proteomics. Given the scarcity of direct studies, a rational, structure-based hypothesis is necessary to guide future investigation.

Table 1: Physicochemical Properties of 2-amino-N-ethylacetamide Hydrochloride

| Property | Value | Source |

| Molecular Formula | C4H11ClN2O | PubChem[1] |

| Molecular Weight | 138.59 g/mol | PubChem[1] |

| IUPAC Name | 2-amino-N-ethylacetamide;hydrochloride | PubChem[1] |

| CAS Number | 26595-78-8 | PubChem[1] |

The Glycine Prodrug Hypothesis: A Mechanistic Framework

We hypothesize that 2-amino-N-ethylacetamide acts as a prodrug, which upon systemic administration, crosses the blood-brain barrier and is subsequently metabolized to glycine. This hypothesis is predicated on studies of similar compounds, such as 2-n-pentylaminoacetamide, which has been shown to elevate glycine levels in the brain[2]. The proposed metabolic cascade involves two key enzymatic steps.

Proposed Metabolic Activation Pathway

-

Step 1: Hydrolysis to Glycinamide. The N-ethyl amide bond of 2-amino-N-ethylacetamide is susceptible to enzymatic hydrolysis by amidases, yielding glycinamide and ethylamine.

-

Step 2: Conversion to Glycine. Glycinamide is then further hydrolyzed by another set of amidases to produce glycine, the ultimate neuroactive molecule.

This metabolic conversion is crucial as it suggests that the pharmacological effects of 2-amino-N-ethylacetamide are not intrinsic but are rather the result of increased glycine concentrations in the synaptic cleft.

Caption: Proposed metabolic pathway of 2-amino-N-ethylacetamide to glycine.

The Dual Neurotransmitter Role of Glycine

The biological activity stemming from the proposed metabolic conversion of 2-amino-N-ethylacetamide would be mediated by glycine's interaction with two distinct classes of receptors in the CNS, resulting in both inhibitory and excitatory modulation.

Inhibitory Neurotransmission via Glycine Receptors (GlyRs)

Glycine is the primary inhibitory neurotransmitter in the spinal cord and brainstem[3]. It exerts its effects by binding to ionotropic glycine receptors (GlyRs), which are ligand-gated chloride channels[4][5].

-

Mechanism of Action: Upon glycine binding, the GlyR undergoes a conformational change, opening its integral chloride (Cl-) channel[6]. The influx of negatively charged chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission[4].

Caption: Inhibitory signaling pathway of the glycine receptor (GlyR).

Excitatory Modulation via NMDA Receptors

Paradoxically, glycine also functions as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors critical for synaptic plasticity, learning, and memory[7][8].

-

Mechanism of Action: For the NMDA receptor to be activated, both glutamate and a co-agonist (glycine or D-serine) must bind to their respective sites on the receptor complex[8][9]. This dual requirement makes the NMDA receptor a "coincidence detector." Upon binding of both agonists and depolarization of the postsynaptic membrane (which removes a magnesium ion block), the channel opens, allowing an influx of sodium (Na+) and a significant amount of calcium (Ca2+) ions[10]. The influx of Ca2+ acts as a second messenger, triggering various downstream signaling cascades that underpin synaptic plasticity.

Caption: Excitatory modulatory signaling of the NMDA receptor.

Experimental Protocols for Hypothesis Validation

To substantiate the proposed mechanism of action, a series of well-defined experiments are required. The following protocols provide a framework for investigating the metabolism of 2-amino-N-ethylacetamide and its subsequent effects on glycinergic neurotransmission.

In Vitro Metabolic Stability Assay

Objective: To determine if 2-amino-N-ethylacetamide is metabolized to glycinamide and glycine by liver microsomes.

Methodology:

-